molecular formula C7H10N2O3 B8779508 Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetate

Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetate

Cat. No. B8779508
M. Wt: 170.17 g/mol
InChI Key: IANRJZWCZYSJEB-UHFFFAOYSA-N
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Patent
US09168248B2

Procedure details

Ethyl N-{[(2,2-dimethoxyethyl)amino]carbonyl}glycinate To a solution of ethyl isocyanatoacetate (8.84 mL, 77 mmol) in CH2Cl2 (100 mL) at 0° C. was added aminoacetaldehyde dimethyl acetal (8.86 mL, 81 mmol) over a period of 10 min. The mixture was further stirred for 30 min, quenched with water. The CH2Cl2 layer was separated, washed with water, dried (Na2SO4) and concentrated to give the crude title compound as an oil.
Name
Ethyl N-{[(2,2-dimethoxyethyl)amino]carbonyl}glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.84 mL
Type
reactant
Reaction Step One
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5][C:6]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:7].N(CC(OCC)=O)=C=O.COC(OC)CN>C(Cl)Cl>[O:7]=[C:6]1[NH:5][CH:4]=[CH:3][N:8]1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Ethyl N-{[(2,2-dimethoxyethyl)amino]carbonyl}glycinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC(=O)NCC(=O)OCC)OC
Name
Quantity
8.84 mL
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
Quantity
8.86 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1N(C=CN1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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